



Spectroscopic Profile of 3-Cyclohexyl-2butenoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Cyclohexyl-2-butenoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclohexyl-2-butenoic acid**. Due to the limited availability of experimental data for this specific compound, this report utilizes high-quality data from a close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to provide representative spectroscopic insights. This analog differs only by the absence of a methyl group on the butenoic acid chain, making its spectral characteristics highly comparable. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the representative analog, (2E)-3-Cyclohexylprop-2-enoic acid.

Table 1: Infrared (IR) Spectroscopy Data

Characteristic Absorption (cm ⁻¹)	Functional Group Assignment
1686	C=O (Carbonyl) stretch of an α,β -unsaturated carboxylic acid



Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ)	- Multiplicity	Integration (Number of Protons)	Assignment
7.01	dd (J = 6.8 Hz, 16.0 Hz)	1H	cyclohexyl-CH=
5.78	d (J = 16.0 Hz)	1H	=CH-CO ₂ H
2.18	m	1H	cyclohexyl-H (methine)
1.63-1.85	m	5H	cyclohexyl-H (methylene)
1.09-1.38	m	5H	cyclohexyl-H (methylene)

Table 3: 13C NMR Spectroscopy Data (100 MHz, CDCl3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
171.3	S	C=O
157.1	d	cyclohexyl-CH=
118.0	d	=CH-CO ₂ H
40.5	d	cyclohexyl (methine)
31.6	t	cyclohexyl (methylene)
25.9	t	cyclohexyl (methylene)
25.7	t	cyclohexyl (methylene)
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Table 4: Mass Spectrometry Data



Technique	m/z Value	Interpretation
EI-MS	154	M+ (Molecular Ion)
HR-FAB-MS	154.0995	M ⁺ (Calculated for C ₉ H ₁₄ O ₂ : 154.0994)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.[1] The sample is usually dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) disc method is frequently employed. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disc. For liquid samples, the liquid film method is used, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

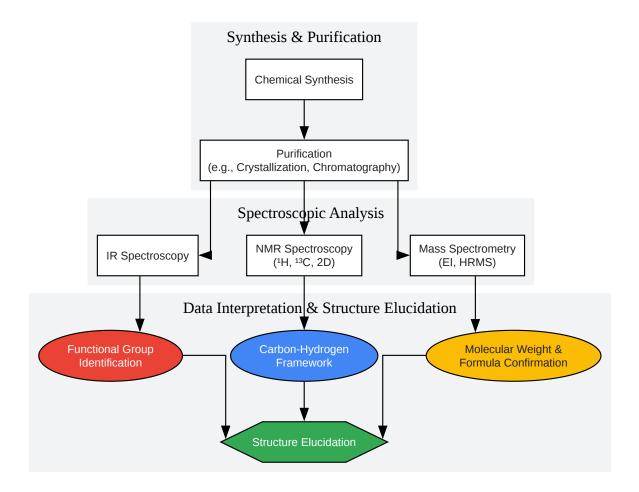
Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for determining the molecular weight of volatile compounds. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.[2]



Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like **3-Cyclohexyl-2-butenoic acid**.



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A typical workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- 2. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis chemicalbook [chemicalbook.com]
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